molecular formula C12H11BrN2O3 B14033858 Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B14033858
M. Wt: 311.13 g/mol
InChI Key: KSWMPKXLOQKTKI-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 5, a hydroxy group at position 4, and an ethyl ester group at position 3 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Ammonia (NH₃), organolithium reagents (RLi)

Major Products Formed

Scientific Research Applications

Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromophenyl and hydroxy groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. Its bromophenyl group allows for various substitution reactions, while the hydroxy and ester groups enable oxidation and reduction reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-4-hydroxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H11BrN2O3/c1-2-18-12(17)10-11(16)9(14-15-10)7-3-5-8(13)6-4-7/h3-6,16H,2H2,1H3,(H,14,15)

InChI Key

KSWMPKXLOQKTKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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